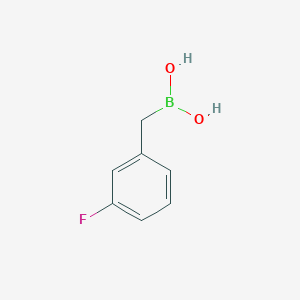

(3-Fluorobenzyl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis due to their remarkable versatility and broad range of applications. bond.edu.aureddit.comacs.org These compounds, characterized by a carbon-boron bond, are prized for their stability in air and water, tolerance to a wide variety of functional groups, and generally low toxicity. reddit.combldpharm.com The byproducts of reactions involving organoboron compounds, such as boric acid, are typically non-toxic, aligning with the principles of green chemistry. reddit.combldpharm.com

Their prominence is largely attributed to their central role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. reddit.comrsc.org This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. reddit.com Beyond cross-coupling, organoboranes are utilized in a plethora of other transformations, such as hydroboration, which was pioneered by Herbert C. Brown, a 1979 Nobel laureate. reddit.com The stereoselectivity of many organoboron reactions further enhances their utility in constructing intricate molecular architectures. reddit.com

Unique Contributions of Fluorinated Arylboronic Acid Derivatives

The introduction of fluorine atoms into arylboronic acids imparts unique properties that significantly expand their application in chemical research. google.com Fluorine's high electronegativity can modulate the electronic characteristics of the boronic acid, influencing its reactivity and the properties of the resulting molecules. fluorochem.co.uk This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. google.com Approximately 20% of commercial pharmaceuticals contain fluorine, highlighting the importance of fluorinated building blocks. google.com

Fluorinated arylboronic acids are crucial intermediates in the synthesis of fluorinated biaryls, a common motif in many bioactive compounds. chemicalbook.com The presence of fluorine can also influence the acidity of the boronic acid, which can be critical for its interaction with biological targets or for optimizing reaction conditions. reddit.com Furthermore, the use of ¹⁸F-labeled arylboronic acids is a key strategy in the development of tracers for Positron Emission Tomography (PET), a powerful diagnostic imaging technique. google.com

Historical Development and Expanding Utility of Boronic Acids in Synthetic Chemistry

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. db-thueringen.deevitachem.com However, it was not until the latter half of the 20th century that their synthetic potential began to be fully realized. The pioneering work of Herbert C. Brown on hydroboration in the 1950s and 1960s laid the groundwork for the widespread use of organoboranes in synthesis. bond.edu.au

The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement marked a watershed moment for boronic acids, transforming them from chemical curiosities into mainstream synthetic reagents. reddit.comsemanticscholar.org Over the past few decades, research into boronic acids has grown exponentially, leading to the development of a vast array of derivatives with tailored reactivity and properties. rsc.org Their utility has expanded beyond cross-coupling to include applications in enzyme inhibition, carbohydrate sensing, and materials science. pitt.edunih.gov The approval of bortezomib, a boronic acid-containing drug, for cancer therapy in 2003, underscored their therapeutic potential and spurred further interest in their medicinal chemistry applications. bldpharm.comevitachem.comnih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNVBMVZEYNEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666655 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238765-10-1 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Fluorobenzyl Boronic Acid and Fluorinated Arylboronic Acids

Fundamental Reactivity of the Carbon–Boron Bond

The carbon-boron (C–B) bond in organoboronic acids is a cornerstone of modern organic synthesis, prized for its unique reactivity and stability. nih.gov This bond's characteristics are significantly influenced by the substituents on both the carbon and boron atoms. In the case of (3-Fluorobenzyl)boronic acid and other fluorinated arylboronic acids, the presence of fluorine atoms introduces distinct electronic effects that modulate the C–B bond's reactivity.

Lewis Acidity and Its Role in Chemical Transformations

A defining feature of boronic acids is the Lewis acidic nature of the boron atom, stemming from its vacant p-orbital. nih.gov This acidity is a critical factor in numerous chemical transformations. The interaction of the boronic acid with a Lewis base initiates many reactions by forming a tetracoordinate "ate" complex, which increases the electron density on the boron atom and facilitates the transfer of the organic group. nih.gov

The Lewis acidity of arylboronic acids is highly dependent on the electronic nature of the substituents on the aromatic ring. semanticscholar.org Electron-withdrawing groups, such as the fluorine atom in fluorinated arylboronic acids, generally increase the Lewis acidity of the boron center. semanticscholar.orgmdpi.com This enhancement is due to the inductive effect of the fluorine atom, which withdraws electron density from the phenyl ring and, consequently, from the boron atom, making it more electrophilic. mdpi.com The position of the fluorine substituent also plays a crucial role; for instance, ortho-fluorine substitution can lead to increased acidity through the formation of an intramolecular hydrogen bond. mdpi.com

This increased Lewis acidity has profound implications for chemical transformations. For example, in the context of transition-metal-catalyzed reactions, a more Lewis acidic boronic acid can interact more readily with the metal center, potentially influencing the rate and efficiency of the reaction. rsc.org Furthermore, the ability of boronic acids to form complexes with Lewis bases is fundamental to their use as sensors and in other biological applications. nih.gov

Ionization Equilibrium and pKa Dependence in Aqueous Solutions

In aqueous solutions, boronic acids exist in an equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govshimadzu.com This equilibrium is governed by the pKa of the boronic acid, which is a measure of its acidity. shimadzu.com The pKa value is influenced by the substituents on the aryl ring; electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic. ethz.ch For example, the pKa of phenylboronic acid is approximately 8.8, while the introduction of strong electron-withdrawing groups can lower this value significantly. ethz.ch

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, can be used to predict the pKa values of substituted phenylboronic acids. mdpi.com The reaction constant (ρ) for the dissociation of phenylboronic acids is approximately 2.06, indicating a greater sensitivity to substituent effects compared to benzoic acids. mdpi.com

The pH of the solution plays a critical role in determining the speciation of the boronic acid. nih.gov At a pH below the pKa, the neutral trigonal form predominates, whereas at a pH above the pKa, the anionic tetrahedral boronate form is favored. nih.gov This pH-dependent equilibrium is a key factor in reactions where the boronate form is the active nucleophile, such as in the Suzuki-Miyaura cross-coupling reaction. researchgate.net

Cross-Coupling Reaction Pathways

This compound and other fluorinated arylboronic acids are valuable reagents in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. cymitquimica.comcymitquimica.com The electronic properties imparted by the fluorine substituent can significantly influence the reaction pathways and efficiency.

Mechanistic Insights into Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound with an organic halide or triflate. nih.govchemrxiv.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). chemrxiv.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is a crucial and often rate-determining step. nih.govchemrxiv.orgpku.edu.cn

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. chemrxiv.org

Recent studies using single-molecule detection have provided direct observation of these elementary steps, confirming that transmetalation is often the rate-determining step in the catalytic cycle. pku.edu.cn

Role of Transmetalation in Catalytic Cycles

Transmetalation is arguably the most complex and least understood step in the Suzuki-Miyaura reaction. nih.govacs.org It involves the transfer of the aryl group from the boron atom to the palladium(II) center. rsc.org The mechanism of transmetalation is highly debated and can proceed through different pathways. One proposed mechanism involves the formation of a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

The presence of a base is crucial for facilitating transmetalation. nih.gov The base can activate the boronic acid by converting it to the more nucleophilic boronate species (ArB(OH)3⁻), which then reacts with the palladium complex. researchgate.net The nature of the base and the solvent can significantly impact the efficiency of this step. beilstein-journals.orgacs.org

In some cases, particularly with less reactive boronic acids, alternative pathways may be at play. For instance, with sterically hindered or electron-deficient arylboronic acids, boronic acid homocoupling can become a significant side reaction. thieme-connect.com

Influence of Base Catalysis on Reaction Efficiency

Base catalysis plays a multifaceted role in the Suzuki-Miyaura reaction, with its primary function being the activation of the boronic acid for transmetalation. researchgate.netnih.gov The choice of base can dramatically affect the reaction yield and rate. beilstein-journals.org Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and phosphates (e.g., K₃PO₄). beilstein-journals.orgresearchgate.net

The effectiveness of a particular base depends on several factors, including its strength, solubility, and the nature of the counter-ion. acs.org For example, in some systems, K₂CO₃ has been found to be more effective than other bases like Na₂CO₃ or Cs₂CO₃. beilstein-journals.org The presence of water can also be beneficial, as it can facilitate the formation of the active boronate species. researchgate.net

However, the role of the base is not always straightforward. Kinetic studies have suggested a dual role for hydroxide (B78521) ions, where they can participate in both the desired transmetalation pathway and an undesirable pathway leading to the formation of inactive borate (B1201080) anions. researchgate.net In some specialized cases, base-free Suzuki-Miyaura couplings have been developed, where the strong fluorophilicity of boron in reactions with acid fluorides enables efficient transmetalation without an external base. nih.govresearchgate.netrsc.org

Chan–Evans–Lam Coupling: Carbon-Oxygen and Carbon-Nitrogen Cross-Coupling

The Chan–Evans–Lam (CEL) coupling is a pivotal copper-catalyzed reaction that forms aryl-heteroatom bonds through the oxidative coupling of boronic acids with compounds containing O-H or N-H bonds. organic-chemistry.orgwikipedia.org This method is advantageous as it can often be performed at room temperature and is open to the air. organic-chemistry.orgwikipedia.org The reaction mechanism is thought to involve a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired aryl ether or aryl amine product. wikipedia.org

The scope of the CEL reaction has expanded beyond arylboronic acids to include C(sp³)-hybridized organoboron reagents, such as benzylic boronic esters. nsf.govacs.org This is significant for synthesizing valuable alkyl amines and ethers, providing an alternative to traditional methods like nucleophilic substitution and reductive amination, which can be limited by issues of over-alkylation or the need for toxic reagents. acs.org

For fluorinated substrates, the CEL coupling has been successfully applied. For instance, fluorinated alcohols can be coupled with (hetero)aryl bromides in a palladium-catalyzed variation of C-O cross-coupling. nih.gov Specifically, in the context of C-N bond formation, benzylic boronic esters, including those with fluorine substituents, can be coupled with primary and secondary anilines. acs.org Research has shown that both secondary and tertiary boronic esters are viable coupling partners, leading selectively to the mono-alkylation of the aniline. acs.org

A study on the Chan-Lam amination of secondary and tertiary benzylic boronic esters demonstrated tolerance for various functional groups on the arene of the boronic ester, including electron-donating and electron-withdrawing groups. However, a trifluoromethyl-substituted benzylic boronic ester was observed to react more slowly, highlighting the electronic influence of fluorine substituents on the reaction rate. acs.org

Table 1: Examples of Chan-Evans-Lam Coupling with Benzylic Boronic Esters This table is a representative summary based on findings in the cited literature and may not be exhaustive.

| Boronic Ester Substrate | Amine Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzyl boronic ester | p-Anisidine | N-(4-Methoxybenzyl)-4-methoxyaniline | High | acs.org |

| Benzyl (B1604629) boronic ester | p-Anisidine | N-Benzylaniline | High | acs.org |

Diverse Carbon-Carbon Bond Forming Reactions

This compound and its fluorinated aryl counterparts are versatile building blocks in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. cymitquimica.comcymitquimica.comresearchgate.net This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating biaryl structures and other C-C linked systems. researchgate.net The presence of a fluorine atom can modulate the electronic properties of the boronic acid, influencing its reactivity and selectivity. cymitquimica.com

Good yields have been reported for Suzuki couplings using 2-, 3-, and 4-fluorophenyl boronic acids with aryl chlorides under microwave conditions. beilstein-journals.org However, the reactivity of highly fluorinated arylboronic acids can be compromised. Stoichiometric experiments have revealed that heavily fluorinated substrates, such as 2,3,6-trifluorophenyl boronic acid, are prone to protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which competes with the desired cross-coupling pathway. beilstein-journals.org This protodeboronation can occur even in the absence of a palladium catalyst, suggesting that the choice of base and reaction conditions is critical when working with such substrates. beilstein-journals.org

Beyond the Suzuki reaction, fluorinated boronic acids participate in other C-C bond formations. Nickel-catalyzed cross-coupling reactions have been developed to activate aromatic C-F bonds, allowing for the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids. nih.govbeilstein-journals.org This method demonstrates orthogonal reactivity, where a C-Br bond can be selectively coupled using a palladium catalyst, leaving the C-F bond intact for a subsequent nickel-catalyzed arylation. nih.gov

Another significant transformation is the palladium-catalyzed enantioselective Heck reaction, which can establish tertiary, benzylic stereocenters containing a C-F bond by reacting acyclic alkenyl fluorides with arylboronic acids. nih.gov This demonstrates that catalytic systems can be designed to form C-C bonds while preserving a valuable carbon-fluorine bond. nih.gov

Direct Functionalization and Derivatization Strategies

Arylboronic acids are not only coupling partners but can also undergo direct transformation of the carbon-boron bond into a variety of other functional groups. elsevierpure.com This process, known as ipso-functionalization, offers a powerful and direct route to phenols, anilines, haloarenes, and other substituted aromatics from a common precursor. elsevierpure.comnih.govrsc.orgrsc.org

Ipso-Functionalization of Arylboronic Acids

Ipso-functionalization involves the cleavage of the C-B bond and its replacement by a new bond to a different atom (e.g., C-O, C-N, C-X). elsevierpure.comnih.gov Significant progress has been made in developing transition-metal-free methods for these transformations. elsevierpure.comnih.gov For example, a sustainable strategy utilizing graphite (B72142) as a carbocatalyst has been described for the ipso-functionalization of arylboronic acids in an aqueous medium, using air as the oxidant. nih.govrsc.orgrsc.org This metal-free system avoids the use of harsh oxidants, strong bases, or expensive ligands, providing access to a range of valuable aromatic compounds. nih.govrsc.orgrsc.org

Selective Hydroxylation Reactions

The conversion of arylboronic acids to phenols via ipso-hydroxylation is a synthetically crucial transformation. nih.govrsc.org Phenols are important motifs in biologically active molecules and serve as key synthetic intermediates. nih.govrsc.org

Traditional methods often employ strong oxidants like hydrogen peroxide (H₂O₂), peroxy acids (e.g., mCPBA), or hypervalent iodine reagents, sometimes in combination with metal catalysts and harsh conditions. rsc.orgnih.gov To improve the sustainability and practicality of this reaction, milder and more selective methods have been developed.

One innovative approach is an electrochemical method for the synthesis of phenols from arylboronic acids. organic-chemistry.orgacs.orgnih.gov In an undivided cell using copper electrodes, the reaction can be selectively controlled to produce phenols in high yield by adjusting the concentration of aqueous ammonia (B1221849) and the anode potential. organic-chemistry.orgacs.orgnih.gov This process avoids the need for chemical oxidants, bases, or organic solvents. organic-chemistry.org Another method employs nanogold-catalyzed in situ generation of H₂O₂ from an alcohol solvent under aerobic conditions to achieve selective hydroxylation. oup.com

Table 2: Comparison of Selected Hydroxylation Methods for Arylboronic Acids This table summarizes distinct methodologies found in the literature.

| Method | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Copper electrodes | Chemoselective, avoids chemical oxidants, performed in aqueous ammonia. | organic-chemistry.orgacs.orgnih.gov |

| Graphite-Catalyzed Oxidation | Graphite, Air | Metal-free, sustainable, aqueous medium. | nih.govrsc.org |

| Nanogold-Catalyzed Oxidation | PVP-stabilized nanogold | In situ generation of H₂O₂ from alcohol solvent. | oup.com |

| Solid-H₂O₂ Complex | Urea-hydrogen peroxide (UHP) | Chemoselective, practical, and efficient. | scispace.com |

Direct Amination Methodologies

The direct conversion of arylboronic acids to primary arylamines represents a significant challenge in synthesis, as traditional methods often suffer from drawbacks like the formation of byproducts or the need for harsh conditions. nih.govscispace.com Primary aromatic amines are fundamental components in pharmaceuticals, agrochemicals, and materials. nih.govscispace.com

Recently, the first metal-free synthesis of primary aromatic amines from arylboronic acids was developed. nih.govscispace.com This transformation is operationally simple and provides access to a diverse range of anilines, including halogenated derivatives that are often difficult to prepare via transition-metal-catalyzed routes. nih.govscispace.com The mechanism is proposed to involve a 1,2-aryl migration. nih.gov

Other metal-free methodologies have also emerged. One protocol uses commercially available O-(diphenylphosphinyl)hydroxylamine (DPPH) under mild conditions, which is particularly effective for electron-deficient substrates. scientificupdate.com Another approach employs N-Boc-O-tosylhydroxylamine as the amine source under acidic conditions, which is compatible with both electron-rich and electron-deficient arylboronic acids. researchgate.net

Electrochemical methods also provide a pathway for direct amination. By adjusting conditions in a copper-electrode system similar to that used for hydroxylation, the reaction can be selectively shifted towards the production of anilines. organic-chemistry.orgnih.gov Increasing the ammonia concentration and lowering the anode potential favors the formation of the C-N bond over the C-O bond. organic-chemistry.org

Aryne-Induced and Three-Component Coupling Reactions

Arylboronic acids have been employed as versatile reagents in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. Arynes, highly reactive intermediates, are particularly useful partners in these transformations.

In an innovative approach, arylboronic acids have been utilized as a source of hydroxide in aryne-induced three-component coupling reactions. nih.govrsc.org Upon activation with fluoride (B91410), the boronic acid acts as a mild and tunable hydroxy source, enabling reactions such as the ring-opening of cyclic sulfides or the coupling of fluoro-azaarenes. nih.govrsc.org This strategy avoids the use of harsher bases like metal hydroxides. nih.gov

Palladium-catalyzed three-component reactions involving arynes, another coupling partner (like an allyl halide or benzylic bromide), and an arylboronic acid have also been developed. mdpi.com In one example, a palladium catalyst facilitates the coupling of an aryne, a benzylic bromide, and 1,1-bis[(pinacolato)boryl]methane to generate functionalized products that can be further transformed. mdpi.com Another palladium-catalyzed three-component system couples arylboronic acids, sulfur dioxide, and hydrazines to efficiently produce aryl N-aminosulfonamides under mild conditions. rsc.org

Aldol (B89426) Reactions and In Situ Boron Enolate Formation

Arylboronic acids, including fluorinated derivatives, play a significant role in carbon-carbon bond formation through Aldol-type reactions. These reactions often proceed via the in situ formation of boron enolates. The general principle involves the reaction of a ketone with a boron compound, such as a chlorodialkylborane, in the presence of a tertiary amine base to form a boron enolate. core.ac.ukspringernature.com This enolate then reacts with an aldehyde to produce a β-hydroxy ketone after an oxidative workup. core.ac.ukspringernature.comyoutube.com The reactivity of the boron enolate is enhanced by the Lewis acidic nature of the boron atom, which coordinates to the aldehyde oxygen, thereby activating it for nucleophilic attack. youtube.com

While direct studies on this compound in this specific context are not prevalent, the broader class of arylboronic acids is known to participate in sequential and tandem Aldol condensation-addition reactions. For instance, aldehydes and methyl ketones can undergo an Aldol condensation to form an α,β-unsaturated ketone, which then reacts with an arylboronic acid in a transition metal-catalyzed addition to yield β-substituted ketones. nih.govnih.govacs.org Rhodium and palladium complexes are often employed as catalysts for these transformations. nih.govresearchgate.net

A novel approach for generating boron enolates involves the gold-catalyzed addition of boronic acids to alkynes. ucl.ac.uknih.gov This method allows for the formation of boron enolates under mild conditions, which can then be trapped by an aldehyde present in the reaction mixture. ucl.ac.uknih.gov This has been demonstrated in both intramolecular and intermolecular systems, highlighting the potential for catalytic quantities of boronic acids to be used in Aldol condensation reactions. ucl.ac.uk

The stereochemical outcome of boron-mediated Aldol reactions is a key feature, with the geometry of the boron enolate often dictating the diastereoselectivity of the aldol product. core.ac.uk (Z)-boron enolates typically lead to syn aldol products, while (E)-boron enolates result in anti aldol products. core.ac.uk This high level of stereocontrol makes boron enolates valuable intermediates in asymmetric synthesis. core.ac.uk

Table 1: Key Features of Arylboronic Acid Involvement in Aldol Reactions

| Feature | Description | References |

|---|---|---|

| Boron Enolate Formation | Formed from a ketone and a boron reagent (e.g., chlorodialkylborane) with a base. | core.ac.ukspringernature.com |

| Activation | The Lewis acidic boron atom activates the aldehyde for nucleophilic attack. | youtube.com |

| Tandem Reactions | Sequential Aldol condensation followed by transition metal-catalyzed addition of arylboronic acids. | nih.govnih.govacs.org |

| Alternative Generation | Gold-catalyzed addition of boronic acids to alkynes provides a mild route to boron enolates. | ucl.ac.uknih.gov |

| Stereocontrol | The geometry of the boron enolate influences the diastereoselectivity of the aldol product. | core.ac.uk |

Stability and Degradation Pathways in Reaction Media

The stability of arylboronic acids is a critical factor in their synthetic utility. They are susceptible to several degradation pathways, particularly protodeboronation and oxidative degradation, which can impact their effectiveness in coupling and other reactions.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction for arylboronic acids. This process can occur under both acidic and basic conditions.

Under acidic conditions, early studies by Kuivila on monosubstituted arylboronic acids suggested a mechanism involving the ipso-protonation of the arylboronate anion by water. acs.org More recent research has expanded on this, proposing alternative pathways, especially for ortho-halogenated systems, that involve the ortho-halogen inducing Brønsted acidity in the B-OH group of either the boronic acid or the boronate. acs.org

Under basic conditions, the kinetics of protodeboronation have been extensively studied for a wide range of fluorinated arylboronic acids. acs.org These studies, utilizing techniques like NMR, stopped-flow IR, and quenched-flow methods, have revealed that the reaction proceeds through the arylboronate species. acs.org For highly electron-deficient arylboronic acids, such as 2,6-difluorophenylboronic acid, a distinct mechanism involving the liberation of a transient aryl anion has been proposed. acs.org The rate of protodeboronation is highly dependent on the substitution pattern of the aryl ring, with half-lives spanning from milliseconds to months. acs.org For instance, stirring 2,3,6-trifluorophenyl boronic acid with a base like K₃PO₄ in acetonitrile (B52724) can lead to quantitative formation of the reduced arene even without a palladium catalyst. beilstein-journals.org

Arylboronic acids are also prone to oxidative degradation, which can lead to the formation of phenols as byproducts. This can be a competing process in reactions like the Suzuki-Miyaura coupling. The oxidation can be promoted by various oxidants and even air. nih.gov For example, in the presence of quinone or aminothiophenol, arylboronic acids can be quantitatively converted to phenols under an air atmosphere. nih.gov Electrochemical hydroxylation under an oxygen or air atmosphere also provides a method for transforming arylboronic acids into the corresponding phenols. nih.gov

The presence of fluorine substituents can influence the susceptibility to oxidation. While not extensively detailed for this compound specifically, the electronic properties conferred by the fluorine atom can affect the stability of the C-B bond towards oxidation.

Homocoupling of arylboronic acids to form symmetrical biaryls is another common side reaction, particularly in the context of palladium-catalyzed cross-coupling reactions. This process can be influenced by the reaction conditions, including the nature of the catalyst, base, and solvent. For instance, in a study involving 3-fluorophenylboronic acid, its reaction with [Pd(dppf)Cl₂] under basic conditions resulted in 3,3'-difluorobiphenyl (B1295032) as the major product, indicating a significant homocoupling pathway. beilstein-journals.org The presence of highly fluorinated boronic acids can sometimes inhibit the desired cross-coupling reaction and favor homocoupling or protodeboronation. beilstein-journals.org

Computational Chemistry and Mechanistic Elucidation Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of organoboron compounds.

DFT calculations have been instrumental in understanding various aspects of the reactivity and degradation of fluorinated arylboronic acids. These studies provide insights into transition state structures, reaction barriers, and the influence of substituents on reaction pathways.

For instance, DFT has been used to investigate the mechanism of C-F bond formation from high-valent organobismuth(V) fluorides, a process relevant to the fluorination of arylboronic acids. These studies have revealed the importance of dimeric structures in solution for facile Ar-F bond formation and have modeled the reductive elimination from neutral bismuth(V) difluorides, showing agreement with experimental kinetic and thermodynamic data. mpg.de The calculations also highlight the role of the tetrafluoroborate (B81430) anion as a fluoride source in a low-energy five-membered transition-state pathway. mpg.de

In the context of protodeboronation, DFT calculations can help to differentiate between proposed mechanisms, such as concerted proton transfer versus the formation of an aryl anion intermediate. By calculating the energy profiles of different pathways, a more detailed understanding of the factors controlling the stability of the C-B bond can be achieved.

Furthermore, DFT studies have been applied to understand the structural properties of fluorinated phenylboronic acids. For example, calculations have shown that a single ortho-fluorine substituent can form a weak intramolecular B-O···F bond, while a second ortho-fluorine does not. mdpi.com For bulkier groups like CF₃ and OCF₃ at the ortho position, DFT calculations predict a significant increase in the dihedral angle between the boronic acid group and the phenyl ring, which can impact the compound's acidity and reactivity. mdpi.com

Table 2: Investigated Properties of Fluorinated Arylboronic Acids using DFT

| Property Investigated | Key Findings from DFT | References |

|---|---|---|

| C-F Bond Formation | Dimeric structures facilitate Ar-F bond formation; BF₄⁻ can act as a fluoride source. | mpg.de |

| Protodeboronation | Helps differentiate between concerted and stepwise mechanisms. | |

| Structural Properties | Ortho-substituents influence intramolecular bonding and dihedral angles. | mdpi.com |

Kinetic Modeling for Mechanistic Understanding

Kinetic modeling serves as a powerful tool for elucidating the complex reaction mechanisms involving fluorinated arylboronic acids. By studying reaction rates under various conditions, chemists can infer the nature of transition states and the roles of different species in solution. Techniques such as in-situ NMR spectroscopy, electrochemical analysis, and computational Density Functional Theory (DFT) modeling are commonly employed to build and validate these kinetic models. ed.ac.uknih.gov

A significant area of investigation has been the Suzuki-Miyaura cross-coupling reaction. Mechanistic studies once debated two primary pathways for the crucial transmetalation step: the "boronate pathway" (involving a more nucleophilic tetrahedral boronate) and the "oxo-palladium pathway" (involving a more reactive alkoxo-palladium species). rsc.org Kinetic studies using electrochemical techniques and 31P NMR have provided compelling evidence that the reaction between the neutral boronic acid and an oxo-palladium species is the kinetically favored pathway. rsc.org The formation of the trihydroxyboronate was found to be detrimental, as it sequesters the active boronic acid. rsc.org

Kinetic studies are also essential for understanding side reactions like protodeboronation, which can reduce the efficiency of cross-coupling reactions. For instance, the hydrolysis of fluorinated phenylboronic esters has been analyzed using in-situ 19F NMR spectroscopy. ed.ac.uk Kinetic simulations of these processes can distinguish between direct protodeboronation of the boronic ester and a pre-hydrolytic pathway where the ester is first hydrolyzed to the boronic acid, which then undergoes protodeboronation. ed.ac.uk These models have shown that the pinacol (B44631) boronate is significantly more stable toward direct base-catalyzed protodeboronation than the corresponding trihydroxyboronate derived from the boronic acid. ed.ac.uk

Furthermore, kinetic investigations into the complex formation of boronic acids with diols have consistently shown that the trigonal, neutral boronic acid (RB(OH)₂) is kinetically more reactive than its corresponding tetrahedral boronate ion (RB(OH)₃⁻). researchgate.netresearchgate.net This finding corrected a widespread belief that boronate ions were inherently more reactive. researchgate.net

Table 1: Relative Kinetic Reactivities of Boronic Acid Species

| Reacting Species | General Reactivity | Mechanistic Implication | Source(s) |

|---|---|---|---|

| Trigonal Boronic Acid (RB(OH)₂) | More Reactive | The neutral species is the primary participant in key reaction steps like transmetalation and complexation. | rsc.orgresearchgate.netresearchgate.net |

Prediction and Analysis of Stereochemical Outcomes

The ability to predict and control stereochemistry is a cornerstone of modern organic synthesis. In reactions involving fluorinated arylboronic acids, the stereochemical outcome is often dictated by the interplay between the substrate, the catalyst's chiral environment, and the reaction mechanism.

A notable application is the enantioselective construction of carbon-fluorine stereocenters. For example, a Palladium-catalyzed enantioselective Heck reaction between arylboronic acids and alkenyl fluoride substrates can create tertiary C-F benzylic stereocenters. nih.gov The stereochemical outcome in such reactions is determined during the migratory insertion step, where the chiral ligand creates a selective environment that differentiates between prochiral faces of the reactants. nih.gov

In rhodium-catalyzed enantioselective conjugate additions of arylboronic acids, the choice of a chiral phosphine (B1218219) ligand is paramount. unipi.it A strong "matched-mismatched" effect is often observed, where one enantiomer of the ligand provides high enantioselectivity, while the other results in a significantly less selective or even inactive catalyst for a given substrate. unipi.it This demonstrates that predicting the outcome requires careful consideration of the specific substrate-ligand pairing.

Table 2: Influence of Chiral Ligand on Enantioselectivity in a Conjugate Addition Reaction

| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Source(s) |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | (S)-5 | 92 | 92 | unipi.it |

| 4-Fluorophenylboronic acid | (R)-5 | 95 | 86 | unipi.it |

| 4-Chlorophenylboronic acid | (S)-5 | 90 | 90 | unipi.it |

Furthermore, the stereochemical course of a reaction can sometimes be completely inverted by changing the ligand. In certain stereospecific cross-couplings of Csp³ boronic acids, using tri-tert-butyl phosphine as a ligand may favor a stereoinvertive pathway, while switching to tri-ortho-tolylphosphine can favor a stereoretentive outcome. google.com This highlights a mechanistic model where different pathways (stereoinvertive vs. stereoretentive) can be selectively accessed through ligand design. google.com The stereochemical outcome can also depend on the nature of the boron reagent itself; in some homologation reactions, using boranes leads to inversion of stereochemistry, whereas using boronic esters results in retention. whiterose.ac.uk

Electronic and Steric Effects of Fluorine Substitution on Reactivity

The fluorine atom, despite its simple nature, imparts profound and often complex electronic and steric effects on the reactivity of arylboronic acids. Its high electronegativity leads to a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in a weaker, resonance-donating effect (+M). The balance of these effects is highly dependent on the fluorine's position on the aryl ring.

This duality directly influences the Lewis acidity of the boronic acid moiety. The introduction of a fluorine substituent generally increases the acidity (lowers the pKa) of phenylboronic acid. nih.gov This effect is most pronounced when the fluorine is in the ortho or meta position, where the inductive effect dominates. nih.gov In the para position, the resonance effect partially counteracts the inductive effect, resulting in a smaller increase in acidity. nih.gov The pKa values for fluorinated phenylboronic acids can range from as low as 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. nih.gov

Table 3: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

| Compound | pKa Value | Primary Electronic Effect | Source(s) |

|---|---|---|---|

| 4-Fluorophenylboronic acid | 8.77 | Inductive withdrawal compensated by resonance donation | nih.gov |

| 3-Fluorophenylboronic acid | ~7.8 (implied) | Inductive withdrawal dominates | nih.gov |

| 2-Fluorophenylboronic acid | ~7.0 (implied) | Strong inductive effect, possible H-bonding | nih.gov |

These electronic modifications have significant consequences for reactivity. For example, the rate of protodeboronation, a common side reaction, is dramatically accelerated by the presence of ortho-fluorine substituents. researchgate.net Arylboronic acids with two ortho-fluorine groups undergo protodeboronation considerably faster than those with only one, while compounds lacking an ortho-fluorine are often stable to these conditions even at high temperatures. researchgate.net

In C-C coupling reactions, the electronic effects can be more subtle. In some cases, the reaction rates show relatively little sensitivity to the electronic nature of the arylboronic acid, which may suggest a concerted mechanism where traditional transmetalation is not the sole rate-limiting step. nih.gov Steric effects also play a crucial role. For instance, in certain reductive elimination reactions to form C-F bonds, larger substituents have been observed to accelerate the reaction. mpg.de Conversely, increased steric hindrance on a phosphine ligand can dramatically decrease the yield in Suzuki-Miyaura couplings. nih.gov

Advanced Derivatization and Functionalization of Fluorinated Aryl/benzylboronic Acid Substrates

Synthesis and Transformations of Boronic Esters and Boroxines

Boronic acids, including (3-Fluorobenzyl)boronic acid, can be readily converted into boronic esters and boroxines to modify their reactivity, stability, and solubility. ucl.ac.uk Boronic esters are commonly formed by a condensation reaction between the boronic acid and a diol, such as pinacol (B44631) or ethylene (B1197577) glycol. wiley-vch.dersc.org This reversible process is often used to protect the boronic acid moiety during other chemical transformations, as the esters are generally more stable and compatible with a wider range of reaction conditions, including silica (B1680970) gel chromatography. rsc.orgorgsyn.org

Boroxines, which are six-membered cyclotrimeric anhydrides of boronic acids, are formed by the dehydration of three boronic acid molecules. rsc.orgresearchgate.net This equilibrium is influenced by the presence of water; under anhydrous conditions, the boroxine (B1236090) form is favored. rsc.org Boroxines can serve as alternative reagents in certain coupling reactions, sometimes offering enhanced reactivity. ucla.edu For instance, tri(3-fluorobenzyloxy)boroxine has been synthesized by reacting boric acid with 3-fluorobenzyl alcohol. google.com Similarly, boroxine-linked aluminum compounds have been prepared from 3-fluorophenylboronic acid. goettingen-research-online.de

Table 1: Common Derivatives of Boronic Acids

| Derivative | General Structure | Precursors | Key Feature |

|---|---|---|---|

| Pinacol Ester | R-B(pin) | R-B(OH)₂ + Pinacol | Increased stability, compatible with chromatography. rsc.orgorgsyn.org |

| Boroxine | (R-BO)₃ | 3 x R-B(OH)₂ | Anhydrous form of boronic acid, can enhance reactivity. rsc.orgucla.edu |

Conversion to Organotrifluoroborates

A significant derivatization of boronic acids is their conversion into organotrifluoroborate salts. These salts, typically potassium organotrifluoroborates (R-BF₃K), are highly stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts. nih.gov The conversion is generally achieved by reacting the boronic acid with an aqueous solution of potassium bifluoride (KHF₂). nih.govunimelb.edu.au This method is applicable to a wide range of substrates, including aryl, alkyl, and vinyl boronic acids. orgsyn.org

Specifically, this compound can be converted to potassium (3-fluorobenzyl)trifluoroborate. guidechem.com These trifluoroborate salts are robust and can be used directly in various cross-coupling reactions, serving as stable and reliable sources of the carbanion equivalent. orgsyn.org Their enhanced stability also makes them valuable intermediates in multi-step syntheses where the boronic acid functionality needs to be preserved through several reaction steps. unimelb.edu.au

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on a molecule. For arylboronic acids, transition metal-catalyzed C-H functionalization is a powerful tool for derivatization. nih.gov By using directing groups, it is possible to guide a catalyst to a specific C-H bond, often ortho to the directing group.

The boronic acid moiety itself, particularly when protected, can be leveraged in such strategies. For example, a modified MIDA derivative has been developed that acts as both a protecting group and a directing group for the meta-C-H functionalization of arylboronic acids. nih.gov This enables reactions like alkenylation, arylation, and acetoxylation to occur specifically at the meta position of the aromatic ring. nih.gov While developed for arylboronic acids, these principles of directed C-H functionalization are applicable to the phenyl ring of substrates like this compound MIDA ester, offering a pathway to selectively introduce substituents on the aromatic core. uea.ac.uk

Downstream Derivatization for Enhanced Molecular Complexity

The primary utility of this compound and its derivatives is as a building block in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov After a series of synthetic steps where the boronic acid is protected (e.g., as a MIDA ester or trifluoroborate), the protecting group can be removed to unmask the reactive boronic acid.

This newly liberated this compound can then be coupled with a variety of organic halides or triflates (aryl, heteroaryl, vinyl, etc.) in the presence of a palladium catalyst. nih.gov This reaction forges a new C-C bond, effectively stitching the 3-fluorobenzyl motif onto another molecular scaffold. The iterative nature of the MIDA boronate platform is especially powerful, allowing for a sequence of protection, functionalization at another site, deprotection, and final coupling, thereby enabling the systematic construction of highly complex and diverse molecular architectures from a single fluorinated starting material. bldpharm.comnih.gov

Applications of 3 Fluorobenzyl Boronic Acid and Fluorinated Arylboronic Acids in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Research

Fluorinated arylboronic acids are pivotal building blocks in modern drug discovery. nbinno.com The presence of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy, improved metabolic stability, and better cell membrane permeability. nbinno.comnbinno.com

Boron-containing compounds, particularly arylboronic acids, are increasingly recognized for their potential in developing novel therapeutics. utoronto.carsc.org The boronic acid moiety is a versatile functional group that can participate in various chemical reactions, making it a valuable tool for synthesizing complex bioactive molecules. nih.gov Fluorinated arylboronic acids, including derivatives of (3-Fluorobenzyl)boronic acid, serve as key intermediates in these synthetic pathways. organic-chemistry.org

One of the most prominent applications of these compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nbinno.comnbinno.com This reaction enables the efficient formation of carbon-carbon bonds, a fundamental step in constructing the complex molecular architectures of many pharmaceutical drugs. nbinno.com The use of fluorinated arylboronic acids in these reactions allows for the precise introduction of a fluorinated phenyl group into a target molecule, which can significantly alter its biological activity. nbinno.com

The synthesis of various boron-containing heterocyclic compounds, which are often scaffolds for bioactive molecules, also utilizes fluorinated precursors. nih.gov The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, facilitating certain synthetic transformations and enabling access to novel molecular structures that would be difficult to obtain otherwise. nih.gov

The boronic acid functional group is a key pharmacophore in the design of various enzyme inhibitors. nih.gov Its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes it a potent inhibitory moiety. mdpi.com The geometry of the boronic acid can mimic the tetrahedral transition state of peptide hydrolysis, leading to strong binding and effective inhibition. nih.gov

Fluorination of the aryl ring of a boronic acid-based inhibitor can further enhance its potency and selectivity. rroij.com The electronegativity of fluorine can modulate the Lewis acidity of the boron atom, influencing its interaction with the enzyme's active site. nih.gov This can lead to tighter binding and improved inhibitory activity. rroij.com

For instance, fluorinated substituents can influence the inhibitor's binding affinity through favorable electrostatic interactions or by altering the molecule's conformation to better fit the enzyme's active site. nbinno.com This strategy has been successfully employed in the development of inhibitors for a range of enzymes implicated in various diseases.

Table 1: Examples of Enzyme Classes Targeted by Boronic Acid-Based Inhibitors

| Enzyme Class | Therapeutic Area | Role of Boronic Acid | Potential Impact of Fluorination |

|---|---|---|---|

| Serine Proteases | Oncology, Infectious Diseases | Forms a reversible covalent bond with the active site serine residue. mdpi.com | Enhances binding affinity and selectivity. nbinno.com |

| Threonine Proteases | Oncology | Interacts with the N-terminal threonine of the proteasome. nih.gov | Improves metabolic stability and cell permeability. nbinno.com |

| β-Lactamases | Infectious Diseases | Acts as a transition-state analog to inhibit bacterial resistance enzymes. nih.gov | Modulates the pKa of the boronic acid for optimal activity. nbinno.com |

| Histone Deacetylases (HDACs) | Oncology | Interacts with the zinc ion in the active site. | Can improve target engagement and pharmacokinetic properties. |

Arylboronic acids are valuable precursors in the synthesis of a wide array of therapeutic agents, including those with anticancer activity. mdpi.comdntb.gov.ua The ability to use these compounds in robust and versatile chemical reactions allows for the construction of complex molecules with desired pharmacological properties. nih.gov

The Suzuki-Miyaura coupling, utilizing fluorinated arylboronic acids, is a key method for synthesizing biaryl compounds, a structural motif present in many anticancer drugs. nbinno.com The fluorine atoms can improve the drug's metabolic stability, preventing its rapid breakdown in the body and thus prolonging its therapeutic effect. nbinno.com

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and pharmacokinetic properties in a beneficial way. nbinno.comnbinno.com This strategy, often referred to as "fluorine scanning," is a common practice in medicinal chemistry to optimize lead compounds.

Key properties influenced by fluorination include:

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution in the body. nbinno.com

Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by enzymes in the liver. nbinno.com Replacing a metabolically vulnerable hydrogen atom with fluorine can increase the drug's half-life. nbinno.com

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. nbinno.com This can affect the drug's ionization state at physiological pH, influencing its solubility, permeability, and target binding. nih.gov

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug. nbinno.com

Table 2: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Lipophilicity | Generally increases | Fluorine is more lipophilic than hydrogen. nbinno.com |

| Metabolic Stability | Often improves | The C-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond. nbinno.com |

| Acidity/Basicity (pKa) | Can be modulated | The high electronegativity of fluorine can influence the electron density of neighboring functional groups. nbinno.com |

| Target Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. nbinno.com |

Chemical Sensing and Molecular Recognition Systems

Arylboronic acids are widely used as recognition elements in chemical sensors due to their ability to form reversible covalent bonds with diols, a functional group present in many biologically important molecules like sugars. bath.ac.uknih.gov

The detection and quantification of monosaccharides, particularly glucose, are of great importance in medical diagnostics, especially for managing diabetes. nih.gov Boronic acid-based sensors offer a promising platform for developing continuous glucose monitoring systems. nih.gov

The sensing mechanism relies on the interaction between the boronic acid and the diol groups of the monosaccharide. bath.ac.uk This binding event can be designed to produce a measurable signal, such as a change in fluorescence or color. rsc.orgnih.gov Fluorinated arylboronic acids have been shown to be particularly effective in these sensing systems. nih.gov

The introduction of fluorine can enhance the Lewis acidity of the boron atom, which can lead to stronger binding with diols and improved sensor sensitivity. nih.gov Furthermore, the fluorine atom can be used as a reporter group itself. 19F NMR spectroscopy can be employed to monitor the binding event, providing a clear and sensitive signal. nih.gov This approach has been used to develop sensors that can discriminate between different monosaccharides and detect glucose in complex biological samples like synthetic urine. nih.govrsc.org

In some systems, the binding of a diol to a fluorinated phenylboronic acid can alter the electronic properties of the molecule, leading to a change in the fluorescence of an appended fluorophore. nih.gov This can result in a "turn-on" or "turn-off" fluorescent response, providing a clear visual indication of the presence of the target monosaccharide.

Fluoride (B91410) Anion Recognition and Detection

Fluorinated arylboronic acids are a significant class of compounds in the field of chemical sensing, particularly for the detection of fluoride anions. The fundamental principle behind this application lies in the Lewis acid-base interaction between the electron-deficient boron atom of the boronic acid group and the electron-rich fluoride anion. nih.gov This interaction leads to the formation of a stable fluoroborate species. nih.gov

The recognition of fluoride ions by boronic acid-based sensors can be transduced into a measurable signal, often through optical or electrochemical means. nih.govarmy.mil A common approach involves the design of fluorescent chemosensors. In these systems, the boronic acid moiety is coupled with a fluorophore. The binding of a fluoride ion to the boron center alters the electronic properties of the molecule, leading to a change in the fluorescence output, such as quenching or enhancement of the emission. nih.govfrontiersin.org This change is often attributed to mechanisms like photoinduced electron transfer (PET). researchgate.net

The general reaction of an arylboronic acid with fluoride ions can be represented as follows:

R-B(OH)₂ + 3F⁻ + 2H⁺ ⇌ R-BF₃⁻ + 2H₂O nih.gov

This equilibrium is highly selective for fluoride over other halides like chloride and bromide, owing to the hard-hard acid-base interaction between the boron and fluoride. nih.gov The formation of the anionic trifluoroboronate ([R-BF₃⁻]) from the neutral boronic acid ([R-B(OH)₂]) causes a significant change in the electronic nature of the boron group, from an electron-withdrawing group to an electron-donating group. nih.govnih.gov This shift is instrumental in generating a ratiometric fluorescent response in suitably designed sensors. nih.govnih.gov

While specific studies focusing exclusively on this compound for fluoride anion detection are not extensively detailed in the reviewed literature, the principles governing the behavior of fluorinated arylboronic acids are directly applicable. The presence of the fluorine atom on the benzene (B151609) ring can influence the Lewis acidity of the boron center, potentially modulating its binding affinity and selectivity for fluoride ions. Research on various arylboronic acids has demonstrated that the sensitivity and selectivity of the sensor can be fine-tuned by modifying the substituents on the aromatic ring. nih.gov

Development of pH-Robust Sensing Platforms

The interaction of boronic acids with anions and diols is often pH-dependent, which can be a limitation for sensing applications in biological or environmental samples where pH may vary. nih.gov Consequently, there is a growing interest in the development of pH-robust sensing platforms. The acidity of the boronic acid, represented by its pKa value, is a critical factor. For many phenylboronic acids, the pKa is in the alkaline range, meaning they exist predominantly in their neutral trigonal form at acidic or neutral pH and in an anionic tetrahedral boronate form at higher pH. nih.gov

Fluorination of arylboronic acids is a strategy that has been explored to create more pH-robust sensors. The introduction of electron-withdrawing fluorine atoms can lower the pKa of the boronic acid, allowing it to interact with analytes over a broader pH range. nih.gov This is particularly advantageous for applications requiring operation at physiological pH (around 7.4).

For instance, the development of sensors that can function under weakly acidic conditions (e.g., pH 5.5) has been reported for the detection of basic anions, showcasing the tunability of the operating pH range. researchgate.net While the specific development of pH-robust sensing platforms utilizing this compound is not explicitly detailed in the available literature, the general principles of using fluorinated boronic acids suggest its potential in this area. The strategic placement of the fluorine atom in the meta position of the benzyl (B1604629) group is expected to influence the electronic properties of the boronic acid and its response to pH changes.

Materials Science and Engineering Applications

This compound and related fluorinated arylboronic acids are valuable compounds in materials science and engineering due to their ability to functionalize surfaces and act as precursors for advanced materials.

Surface Functionalization and Modification

The boronic acid group provides a versatile handle for the covalent modification of various surfaces, enabling the tailoring of their chemical and physical properties.

Adsorption on Metal-Oxide Surfaces (e.g., TiO₂, Al₂O₃)

Arylboronic acids can effectively modify the surfaces of metal oxides like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). researchgate.netconsensus.app The interaction primarily occurs through the boronic acid functional group, leading to the formation of stable surface species. consensus.app The nature of the bonding between the boronic acid and the metal oxide surface can vary depending on the specific oxide.

Studies on the attachment of 4-fluorophenylboronic acid, a close analog of this compound, to TiO₂ and Al₂O₃ nanoparticles have provided insights into the binding modes. On titania, the adsorption is dominated by a monodentate linkage, whereas on alumina, bidentate species are more prevalent. consensus.app This surface functionalization can be used to alter the interfacial properties of the metal oxides, which is relevant for applications in areas such as photovoltaics and catalysis. researchgate.net The presence of the fluorine atom serves as a useful spectroscopic label for characterizing the modified surfaces. consensus.app

| Metal Oxide | Dominant Binding Mode with Fluorinated Arylboronic Acid |

| Titanium Dioxide (TiO₂) | Monodentate |

| Aluminum Oxide (Al₂O₃) | Bidentate |

Reactions with Silicon Surfaces for Doping Applications

Arylboronic acids have been investigated for the functionalization of silicon surfaces, which is a critical step in the development of advanced electronic devices. Research has shown that fluorinated phenylboronic acids can react with silicon surfaces to form a Si-O-B linkage. osti.gov This process can be used for monolayer doping, where a single layer of dopant atoms is introduced onto the silicon surface. osti.gov

Studies involving 4-fluorophenylboronic acid have demonstrated that the reaction is more favorable on chlorine-terminated silicon (Cl-Si) surfaces compared to hydrogen-terminated silicon (H-Si) surfaces. osti.gov The resulting surface boron concentration can be controlled, offering a pathway for precise doping. osti.gov The fluorinated phenyl group in these molecules can also contribute to enhancing electron transport properties. osti.gov While direct studies on this compound for silicon doping are not prevalent, the reactivity of analogous fluorinated arylboronic acids suggests its potential utility in this application.

Precursors for Polymer and Supramolecular Architectures

Boronic acids are valuable building blocks in the construction of polymers and complex supramolecular structures. nih.govresearchgate.net The reversible covalent interaction between boronic acids and diols to form boronate esters is a key reaction in this context. nih.gov This dynamic covalent chemistry allows for the formation of self-healing materials and stimuli-responsive systems. researchgate.net

Integration in Optoelectronic and Spintronic Technologies

Fluorinated arylboronic acids, including this compound, are gaining attention in the field of material science for their potential use in electronic and optoelectronic devices. researchgate.net The introduction of fluorine atoms into organic conjugated materials can significantly alter their electronic properties. rsc.org Specifically, fluorine atoms tend to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. rsc.org This modification can facilitate easier electron injection into the material and enhance its resistance to oxidative degradation, which are desirable characteristics for components in devices like electroluminescent diodes. rsc.org

Furthermore, the presence of fluorine can influence the solid-state organization of molecules. Non-covalent interactions, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the supramolecular assembly, potentially leading to a π-stack arrangement that enhances charge carrier mobility. rsc.org While direct applications of this compound in spintronics are not yet widely documented, the fundamental properties imparted by fluorination—such as tuning electronic levels and improving stability—are relevant to the development of new materials for both optoelectronic and spintronic technologies. researchgate.netrsc.org

Table 1: Effects of Fluorination on Properties of Organic Materials for Optoelectronics

| Property | Effect of Fluorine Substitution | Implication for Optoelectronic Devices | Source |

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | Facilitates electron injection and improves stability against oxidation | rsc.org |

| Electron Injection | Made easier due to lowered LUMO | Improves efficiency of devices like OLEDs | rsc.org |

| Oxidative Stability | Increased resistance to degradation | Enhances device lifetime and operational stability | rsc.org |

| Solid-State Packing | Can promote π-stacking via C–H⋯F interactions | Enhances charge carrier mobility | rsc.org |

Catalysis and Reagent Development

Boronic acids are recognized not only for their role in cross-coupling reactions but also as effective catalysts in their own right. rsc.org Their utility stems from their nature as mild Lewis acids that are stable, generally have low toxicity, and can form reversible covalent bonds with hydroxyl groups. rsc.orgacs.orgnih.gov These characteristics make them suitable for activating functional groups under mild conditions, avoiding the need for stoichiometric activating agents. rsc.orgualberta.ca Fluorinated arylboronic acids, in particular, exhibit enhanced catalytic activity due to the electron-withdrawing nature of the fluorine atom, which increases the Lewis acidity of the boron center.

Boronic Acids as Catalysts for Organic Transformations

Arylboronic acids, especially electron-deficient variants, have emerged as potent catalysts for a range of organic transformations. acs.org They can activate alcohols to facilitate C–C bond formations, such as in dehydrative Friedel-Crafts alkylation reactions where benzylic or allylic alcohols are used as electrophiles to alkylate arenes. acs.orgualberta.ca The catalytic cycle often involves the boronic acid activating the alcohol's hydroxyl group, promoting the formation of a carbocation intermediate that is then trapped by a nucleophile. rsc.org

The enhanced Lewis acidity of fluorinated arylboronic acids makes them particularly effective in these roles. For example, 3,4,5-trifluorobenzeneboronic acid has proven to be an effective catalyst for amidation reactions. rsc.org Other transformations include the Rh-catalyzed arylation of fluorinated ketones with boronic acids to produce fluorinated alcohols. rsc.org This catalytic versatility makes fluorinated arylboronic acids valuable tools for developing new synthetic methodologies. researchgate.net

Table 2: Examples of Organic Transformations Catalyzed by Arylboronic Acids

| Transformation | Catalyst Type | Substrates | Product Type | Source |

| Dehydrative C-Alkylation | Electron-deficient arylboronic acid | 1,3-Diketones and secondary benzylic alcohols | C-C bond-formed ketones | acs.org |

| Allylation | Electron-deficient arylboronic acid | Benzylic alcohols and allyltrimethylsilane | Allylated arenes | acs.org |

| Amide Synthesis | 3,4,5-Trifluorobenzeneboronic acid | Carboxylic acids and amines | Amides | rsc.org |

| Arylation of Ketones | Rhodium complex with boronic acid | Fluorinated ketones and arylboronic acids | Fluorinated tertiary alcohols | rsc.org |

| Fluorination | Palladium complex | Arylboronic acid derivatives | Aryl fluorides | harvard.edu |

Activation of Carboxylic Acids and Amides in Synthesis

One of the most significant applications of boronic acid catalysis is the direct formation of amides from carboxylic acids and amines. jimcontent.comrsc.org This transformation is highly atom-economical, with water as the only byproduct. rsc.org The mechanism involves the activation of the carboxylic acid by the boronic acid catalyst. researchgate.netrsc.org

The process is initiated by a condensation reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. researchgate.net This intermediate is essentially a mixed anhydride, which is significantly more electrophilic and reactive towards nucleophilic attack by an amine than the original carboxylic acid. researchgate.net The subsequent reaction with an amine forms a tetrahedral intermediate, which then collapses to yield the final amide product and regenerate the boronic acid catalyst. jimcontent.comrsc.org The removal of water from the reaction mixture is crucial as it drives the equilibrium towards the formation of the reactive acyloxyboronic acid intermediate. researchgate.netrsc.org Theoretical studies confirm that the formation of this intermediate is kinetically easy but thermodynamically unfavorable, highlighting the necessity of water removal. researchgate.netrsc.org Electron-deficient arylboronic acids, such as those bearing fluorine substituents, are particularly effective catalysts for this process due to their enhanced ability to activate the carboxylic acid. rsc.org

Future Directions and Emerging Research Areas

Development of Novel Fluorinated Boronic Acid Reagents with Tailored Reactivity

The strategic incorporation of fluorine into boronic acid reagents is a cornerstone of modern medicinal chemistry and materials science. nbinno.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the pharmacokinetic and pharmacodynamic profiles of molecules, leading to improved metabolic stability, enhanced efficacy, and better cell membrane permeability. nbinno.com Future research is directed towards designing and synthesizing new fluorinated boronic acids with precisely controlled electronic properties and reactivity.

One emerging area is the development of boronic acid-based fluorescent sensors. nih.gov For instance, researchers have designed fluorinated boronic acid-appended pyridinium (B92312) salts that, in conjunction with ¹⁹F NMR spectroscopy, can sensitively and selectively screen a wide range of biological analytes, including monosaccharides. nih.gov These novel reagents are notable for being water-soluble and pH-robust, making them highly suitable for medical diagnostic applications. nih.gov The goal is to create reagents like (3-Fluorobenzyl)boronic acid derivatives that can be used as building blocks to construct complex molecules with fine-tuned biological activities and material properties. nbinno.comacs.org The development of protocols for C-H borylation and defluoroborylation of fluorinated arenes is also expanding the toolbox for creating these tailored reagents. acs.org

Table 1: Examples of Developed Fluorinated Boronic Acid Applications

| Application Area | Example Development | Key Features | Reference |

| Biosensing | Fluorinated boronic acid-appended pyridinium salts | Highly sensitive and selective for biological analytes (e.g., glucose), water-soluble, pH-robust. | nih.gov |

| Medicinal Chemistry | Incorporation into drug candidates via Suzuki-Miyaura coupling | Modulates lipophilicity and pKa, improves ADME properties, enhances binding affinity. | nbinno.com |

| Organic Synthesis | Use in Ni-catalyzed defluoroborylation of fluoroarenes | Allows for the conversion of partially fluorinated arenes into corresponding boronate esters. | acs.org |

Advanced Spectroscopic Characterization Techniques for Mechanistic and Application Studies (e.g., ¹⁹F NMR)

As fluorinated boronic acids become more complex and their applications more sophisticated, the need for advanced characterization techniques grows. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool in this domain. nih.gov Due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide range of chemical shifts (over 400 ppm), ¹⁹F NMR offers significant advantages over traditional ¹H NMR, including a lack of background signals in biological systems. acs.orgnih.govmdpi.com

Future applications will leverage ¹⁹F NMR for several key purposes:

Mechanistic Elucidation: The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it an excellent probe for studying reaction mechanisms. rsc.org It can be used to monitor the formation of intermediates and transition states in reactions involving this compound, providing critical insights into reaction kinetics and pathways. nih.govrsc.org

Purity and Stability Assessment: ¹⁹F NMR is an excellent tool for determining the composition of fluorine-containing boronic acid samples, including assessing the equilibrium between the boronic acid and its corresponding boroxine (B1236090) anhydride. nih.gov

Chiral Analysis: Recent developments have shown that ¹⁹F NMR can be used for the chiral analysis of organoboron compounds. acs.org By using chiral solvating agents like cationic cobalt complexes, distinct signals for different enantiomers can be resolved, simplifying the determination of optical purity without the need for derivatization. acs.org

Fragment-Based Drug Discovery: In drug discovery, ligand-based ¹⁹F NMR is used to screen libraries of fluorinated fragments to identify compounds that bind to biological targets like proteins and RNA. mdpi.com This technique is highly effective for detecting even weak interactions. mdpi.com

Table 2: Advantages of ¹⁹F NMR in Boronic Acid Research

| Advantage | Description | Relevance to this compound |

| High Sensitivity | The gyromagnetic ratio of ¹⁹F is close to that of ¹H, resulting in 83% of the signal sensitivity. | Enables detection of small quantities and weak interactions. |

| Wide Chemical Shift Range | The chemical shift range for organofluorine compounds can exceed 400 ppm. | Reduces signal overlap, allowing for analysis of complex mixtures and subtle electronic changes. |

| No Background Signals | Fluorine is virtually absent in biological systems. | Ideal for in-cell or in-vivo studies and fragment-based screening against biological targets. |

| Environmental Sensitivity | ¹⁹F chemical shifts are highly responsive to changes in the molecular environment. | Provides detailed information on binding events, conformational changes, and reaction progress. |

Expansion of Substrate Scope and Functional Group Tolerance in New Reactions

A major goal in synthetic chemistry is the development of reactions that are both versatile and robust. For reactions involving this compound, such as the Suzuki-Miyaura coupling, expanding the range of compatible substrates and tolerated functional groups is a key area of ongoing research. nih.govwikipedia.org This involves designing new catalysts and reaction conditions that can accommodate a wider variety of coupling partners, including those with sensitive or sterically hindered groups.

Future research will focus on:

Catalyst Development: Creating novel palladium, nickel, or copper catalysts that are more active and selective, allowing reactions to proceed under milder conditions and with lower catalyst loadings. researchgate.net

Reaction Optimization: Systematically studying the effects of solvents, bases, and additives to overcome the limitations of current protocols. This will enable the use of previously incompatible substrates, leading to the synthesis of a more diverse range of complex molecules.

Novel Transformations: Exploring new types of reactions where fluorinated boronic acids can participate. Beyond cross-coupling, this includes applications in catalytic carbometallation, radical cascade processes, and conjugate additions, which would open new avenues for constructing important molecular scaffolds. researchgate.net

Synergistic Approaches in Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach to chemical synthesis. mdpi.com The integration of fluorinated boronic acids like this compound into MCRs is a promising area for future development. These reactions allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials. metu.edu.trrsc.org

Emerging research in this area includes:

One-Pot Synthesis of Fluorophores: The development of one-step syntheses of novel fluorophores through MCRs involving boronic acids, salicylaldehydes, and other components. rsc.orgmetu.edu.tr This strategy allows for the creation of structurally diverse fluorescent dyes with tunable photophysical properties. nih.gov

Synthesis of Bioactive Compounds: Using MCRs to construct libraries of complex molecules for biological screening. For example, a three-component reaction between an isocyanide, a pyridine, and an aldehyde, followed by a Suzuki coupling with a boronic acid derivative, has been used to generate novel inhibitors for therapeutic targets. mdpi.com This synergistic approach streamlines the drug discovery process. nih.gov

Green Chemistry Principles and Sustainable Synthetic Methodologies

Aligning chemical synthesis with the principles of green chemistry is a critical objective for future research. Boronic acids offer several advantages in this regard. The boronic acid group itself can be considered a "green" functional group, as its waste product is typically boric acid, a compound with low toxicity. mdpi.com

Future efforts will focus on enhancing the sustainability of processes involving this compound by:

Avoiding Chromatographic Purification: Developing methods that minimize waste from solvents and silica (B1680970) gel. One innovative strategy is a "phase-switching" technique where the boronic acid acts as a convertible tag. acs.org By forming a strong complex with a polyol like sorbitol at high pH, the boronic acid-containing product can be switched into an aqueous phase, allowing for easy separation from non-boronic acid impurities. The boronic acid tag is then productively converted in a subsequent reaction step, avoiding a separate cleavage step. acs.org

Atom Economy: Prioritizing reaction types, such as MCRs, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. mdpi.com